Platelet Aggregation Inhibition vs. Tirofiban
L-767679 demonstrates nanomolar potency in inhibiting ADP-induced platelet aggregation, with measured IC50 values of 12 nM and 15 nM in gel-filtered human platelet assays [1]. The clinically approved non-peptide comparator tirofiban exhibits an IC50 of 9 nM under similar ADP-stimulated conditions , indicating that L-767679 and tirofiban operate within the same order of potency magnitude (sub-20 nM range) as reversible GPIIb/IIIa antagonists.
| Evidence Dimension | In vitro platelet aggregation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM [1]; IC50 = 15 nM [1] |
| Comparator Or Baseline | Tirofiban: IC50 = 9 nM (ADP-induced gel-filtered platelets) |
| Quantified Difference | L-767679 potency is within ~1.3–1.7× of tirofiban potency; both compounds operate in the single-digit to low-double-digit nanomolar range |
| Conditions | Gel-filtered human platelets; ADP (10 μM) stimulation; light transmittance aggregation method at 37°C [1] |
Why This Matters
Procurement decisions for GPIIb/IIIa antagonist research require understanding where L-767679 sits on the potency continuum: it matches the nanomolar potency tier of clinically validated non-peptide agents, making it a scientifically relevant comparator rather than a substantially weaker or stronger outlier.
- [1] BindingDB. BDBM50054538: Affinity Data IC50 12 nM, 15 nM. Inhibition of gel-filtered human platelet aggregation induced by ADP. View Source
